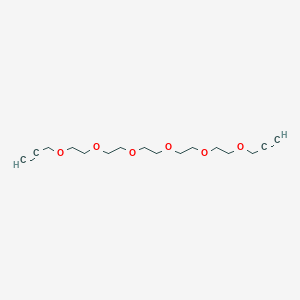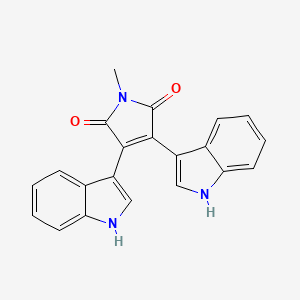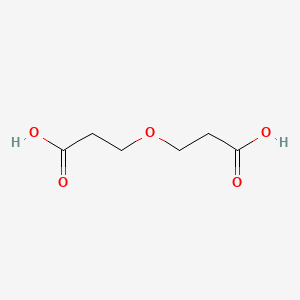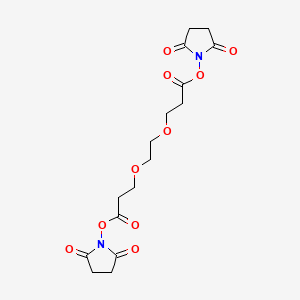
ビス-プロパルギル-PEG6
説明
Bis-propargyl-PEG6 is a polyethylene glycol derivative that contains two propargyl groups. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The presence of the propargyl groups allows for versatile chemical modifications, making it a valuable tool in various scientific research applications.
科学的研究の応用
Bis-propargyl-PEG6 has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, including PROTACs and other bioconjugates.
Biology: The compound facilitates the study of protein-protein interactions and signal transduction pathways by enabling the creation of polymer-linked multimers.
Medicine: Bis-propargyl-PEG6 is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: The compound is used in the development of diagnostic tools and biosensors, particularly in affinity chromatography and surface modification of chips.
作用機序
Target of Action
Bis-propargyl-PEG6 is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . It serves as a linker molecule that connects the two functional components of a PROTAC: the ligand for the target protein and the ligand for the E3 ubiquitin ligase .
Mode of Action
Bis-propargyl-PEG6 contains two propargyl groups that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This “click chemistry” reaction forms a stable triazole linkage, allowing the compound to bind to its targets .
Biochemical Pathways
Bis-propargyl-PEG6 can be used to synthesize the polymer-linked multimers of guanosine-3’, 5’-cyclic monophosphates . These multimers can be used as reagents for signal transduction research and as modulators of cyclic nucleotide-regulated binding proteins and isoenzymes thereof .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The cellular effects of Bis-propargyl-PEG6 are largely dependent on the specific PROTACs it helps to form. As a component of PROTACs, it could potentially lead to the degradation of target proteins, thereby modulating cellular processes .
Action Environment
The action of Bis-propargyl-PEG6 can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction it undergoes may be affected by the presence of copper ions and the pH of the environment . Additionally, the hydrophilic PEG spacer in the compound can enhance its stability and solubility in aqueous environments .
生化学分析
Biochemical Properties
Bis-propargyl-PEG6 plays a significant role in biochemical reactions due to its ability to react with azide-bearing compounds or biomolecules . The propargyl groups in Bis-propargyl-PEG6 can form a stable triazole linkage through copper-catalyzed azide-alkyne Click Chemistry . This property allows Bis-propargyl-PEG6 to interact with various enzymes, proteins, and other biomolecules, enhancing their solubility in aqueous media .
Cellular Effects
The hydrophilic nature of Bis-propargyl-PEG6 increases the solubility of proteins and other biomolecules, reducing aggregation and potentially influencing cell function
Molecular Mechanism
Bis-propargyl-PEG6 exerts its effects at the molecular level primarily through its interaction with azide-bearing compounds or biomolecules . The propargyl groups in Bis-propargyl-PEG6 react with these compounds to form a stable triazole linkage via copper-catalyzed azide-alkyne Click Chemistry . This reaction can influence the activity of enzymes, potentially leading to changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-propargyl-PEG6 typically involves the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of Bis-propargyl-PEG6 follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Click Chemistry:
Substitution Reactions: The propargyl groups can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Copper sulfate and sodium ascorbate are commonly used as catalysts in click chemistry reactions.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are frequently used.
Major Products:
Triazole Linkages: The primary product of click chemistry reactions involving Bis-propargyl-PEG6 is a triazole linkage, which is highly stable and useful in bioconjugation applications.
類似化合物との比較
Bis-propargyl-PEG4: Similar to Bis-propargyl-PEG6 but with a shorter polyethylene glycol spacer, which may affect its solubility and flexibility.
Bis-propargyl-PEG8: Contains a longer polyethylene glycol spacer, providing greater flexibility and solubility compared to Bis-propargyl-PEG6.
Uniqueness: Bis-propargyl-PEG6 strikes a balance between solubility and flexibility, making it a versatile linker for various applications. Its unique combination of properties allows for efficient bioconjugation and the creation of stable linkages in both chemical and biological contexts.
特性
IUPAC Name |
3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c1-3-5-17-7-9-19-11-13-21-15-16-22-14-12-20-10-8-18-6-4-2/h1-2H,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOWAMKIEUIBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















